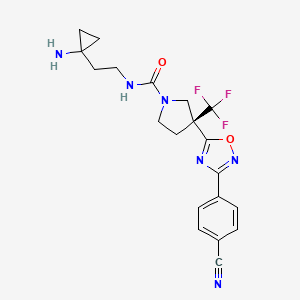
HIV-1 protease-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIV-1 protease-IN-12 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme crucial for the maturation and replication of the virus. By inhibiting this enzyme, this compound prevents the virus from processing its polyprotein precursors into functional proteins, thereby halting the production of infectious viral particles. This compound is part of a broader class of antiretroviral drugs designed to combat HIV/AIDS.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 protease-IN-12 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common reagents used in the synthesis include isobutylamine, aryl sulfonyl chloride, and various catalysts and solvents such as acetonitrile, tetrahydrofuran, and dichloromethane. The reaction conditions often involve controlled temperatures and specific pH levels to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis processes while ensuring consistency, purity, and safety. This typically includes the use of large-scale reactors, continuous flow systems, and rigorous quality control measures to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: HIV-1 protease-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C) are used.
Substitution: Reagents like aryl sulfonyl chloride and bases such as diisopropylethylamine are employed under controlled temperatures.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are evaluated for their inhibitory activity against the HIV-1 protease enzyme.
Applications De Recherche Scientifique
HIV-1 protease-IN-12 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the life cycle of HIV and the role of protease in viral replication.
Medicine: Integral in the development of antiretroviral therapies for treating HIV/AIDS.
Industry: Employed in the production of diagnostic tools and research reagents for studying HIV
Mécanisme D'action
HIV-1 protease-IN-12 exerts its effects by binding to the active site of the HIV-1 protease enzyme, thereby preventing the cleavage of the viral polyprotein precursors. This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles. The molecular targets include the aspartic acid residues in the active site of the protease, and the pathway involves the formation of a stable enzyme-inhibitor complex .
Comparaison Avec Des Composés Similaires
- Darunavir
- Atazanavir
- Lopinavir
- Ritonavir
Comparison: HIV-1 protease-IN-12 is unique in its ability to inhibit drug-resistant variants of HIV-1 protease, which makes it a valuable addition to the existing arsenal of antiretroviral drugs. Compared to other inhibitors like darunavir and atazanavir, this compound exhibits a higher binding affinity and greater efficacy against resistant strains .
Propriétés
Formule moléculaire |
C25H35N3O5S |
|---|---|
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
(3S)-N-[(2S,3R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H35N3O5S/c1-18(2)16-28(34(32,33)22-10-8-21(29)9-11-22)17-24(30)23(14-19-6-4-3-5-7-19)27-25(31)20-12-13-26-15-20/h3-11,18,20,23-24,26,29-30H,12-17H2,1-2H3,(H,27,31)/t20-,23-,24+/m0/s1 |
Clé InChI |
IBZXXQSXINCLJJ-NKKJXINNSA-N |
SMILES isomérique |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H]2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)O |
SMILES canonique |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


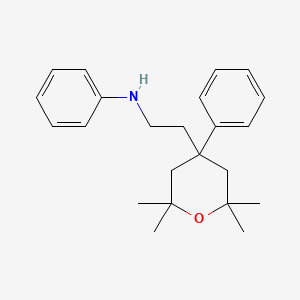

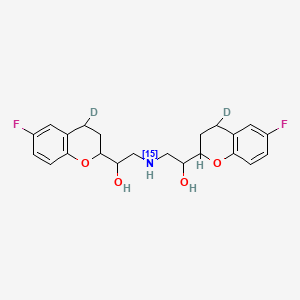
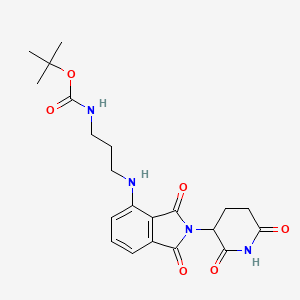
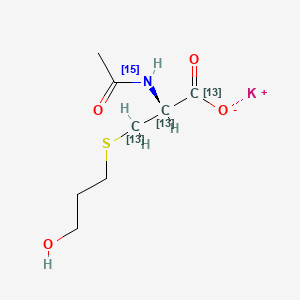
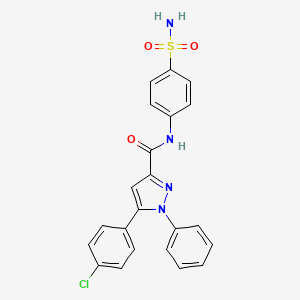
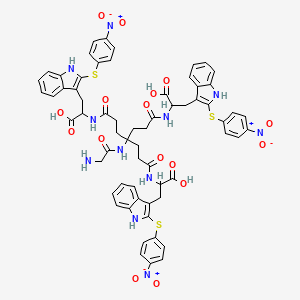
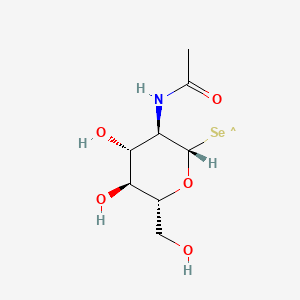
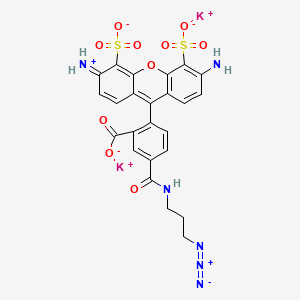
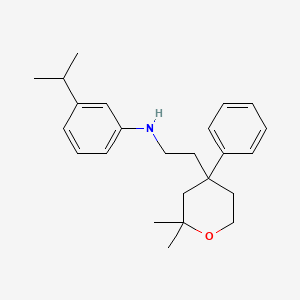

![[(8S)-8-(chloromethyl)-1-methyl-6-[5-(2-pyrrolidin-1-ylethoxy)-1H-indole-2-carbonyl]-7,8-dihydrothieno[3,2-e]indol-4-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12376849.png)

